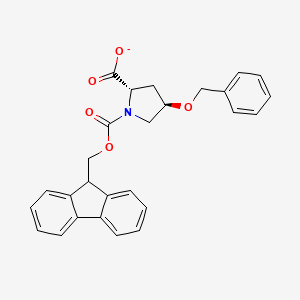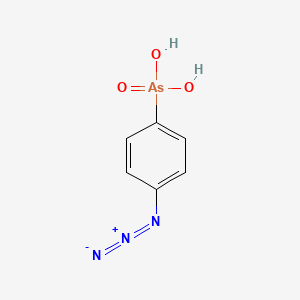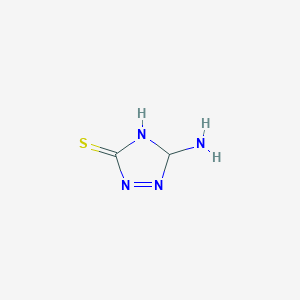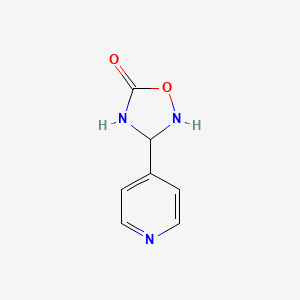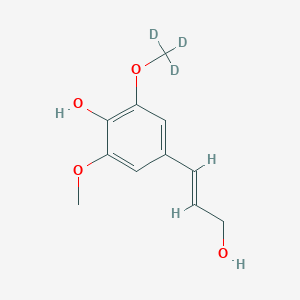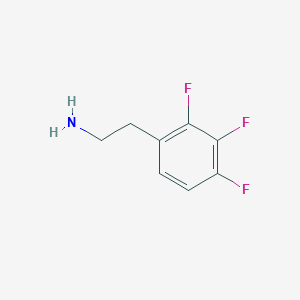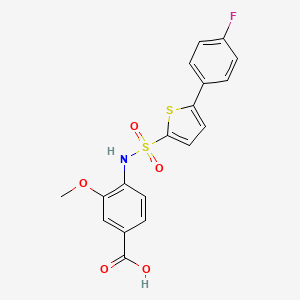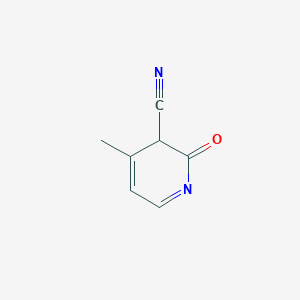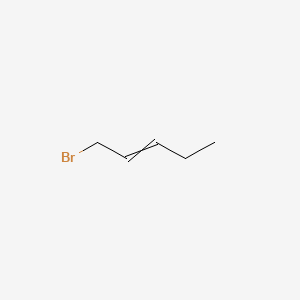
1-Bromo-pent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-pent-2-ene is an organic compound with the molecular formula C5H9Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a pentene chain. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
1-Bromo-pent-2-ene can be synthesized through several methods. One common synthetic route involves the reaction of cis-2-penten-1-ol with phosphorus tribromide and pyridine . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar reactions but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Bromo-pent-2-ene undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form pent-2-ene.
Addition Reactions: The compound can react with halogens like bromine to form dibromo compounds
Common reagents used in these reactions include bases like sodium ethoxide for elimination reactions and halogens for addition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-pent-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals.
Industry: This compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-pent-2-ene in chemical reactions typically involves the formation of a bromonium ion intermediate during electrophilic addition reactions . This intermediate is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
1-Bromo-pent-2-ene can be compared with other brominated alkenes, such as 1-Bromo-2-pentyne and 2-Bromo-2-methylbutane . These compounds share similar reactivity patterns but differ in their structural features and specific applications. For example, 1-Bromo-2-pentyne is used in the synthesis of stereochemically restricted lactone-type analogs of jasmonic acids, while 2-Bromo-2-methylbutane is commonly used in organic synthesis due to its branched structure.
Properties
Molecular Formula |
C5H9Br |
|---|---|
Molecular Weight |
149.03 g/mol |
IUPAC Name |
1-bromopent-2-ene |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3 |
InChI Key |
FTBPZRNURKMEFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


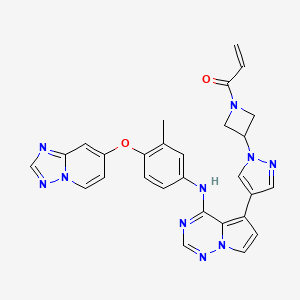
![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one](/img/structure/B12366792.png)
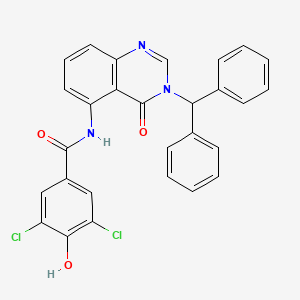
![2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide](/img/structure/B12366803.png)
![7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12366814.png)
![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)
